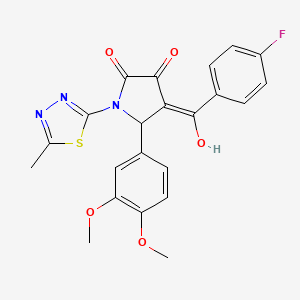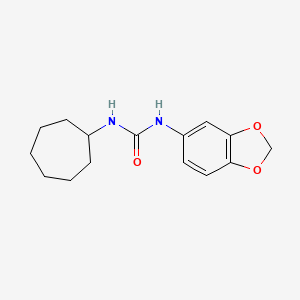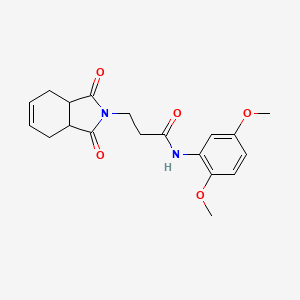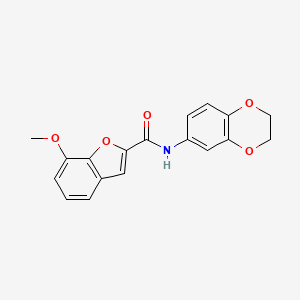![molecular formula C21H15ClO4S B5487602 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5487602.png)
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate, also known as CMPT, is a synthetic compound that has been widely used in scientific research. CMPT belongs to the class of thiophene derivatives and has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate is not fully understood. However, studies have shown that 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to interact with thiols, resulting in the formation of a fluorescent adduct.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has various biochemical and physiological effects. In cancer cells, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate induces apoptosis by activating the mitochondrial pathway. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to inhibit the proliferation of cancer cells. In inflammatory cells, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate inhibits the production of pro-inflammatory cytokines, resulting in a decrease in inflammation. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to interact with thiols, resulting in the formation of a fluorescent adduct.
実験室実験の利点と制限
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to have low toxicity in vitro. However, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate also has some limitations. It is a synthetic compound that may not accurately represent the biological activity of natural compounds. In addition, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has not been extensively studied in vivo, limiting its potential for clinical applications.
将来の方向性
There are several future directions for research on 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate. In medicinal chemistry, further studies are needed to optimize the structure of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate for improved anticancer activity. In pharmacology, further studies are needed to investigate the potential of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate for the treatment of inflammatory diseases. In biochemistry, further studies are needed to investigate the potential of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate as a fluorescent probe for the detection of thiols. In addition, further studies are needed to investigate the in vivo activity and toxicity of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate.
合成法
The synthesis of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate involves the reaction of 2-thiophenecarboxylic acid with 2-methoxy-5-nitrophenol in the presence of thionyl chloride. The resulting product is then reacted with 4-chloroacryloyl chloride to yield 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate. The synthesis of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been optimized in recent years, resulting in high yields and purity of the compound.
科学的研究の応用
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been widely used in scientific research due to its potential in various fields. In medicinal chemistry, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been studied for its anticancer properties. Studies have shown that 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate induces apoptosis in cancer cells, making it a potential candidate for cancer treatment. In pharmacology, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been studied for its anti-inflammatory properties. 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been studied for its potential as a fluorescent probe for the detection of thiols. 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate has been shown to have high selectivity and sensitivity for thiols, making it a potential tool for the detection of thiols in biological samples.
特性
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO4S/c1-25-16-9-10-17(18(23)11-6-14-4-7-15(22)8-5-14)19(13-16)26-21(24)20-3-2-12-27-20/h2-13H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXQKZFTKKXAV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)
![N~2~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-N~4~-ethyl-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5487529.png)

![N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)
![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)

![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)

![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5487583.png)
![4-(1,1-dioxido-4-thiomorpholinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487594.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5487619.png)
